Triphenodioxazine-1,8-dicarboxylic acid
Description
Triphenodioxazine-1,8-dicarboxylic acid (CAS: 136497-59-1, molecular formula: C₂₀H₁₀N₂O₆) is a heterocyclic compound characterized by a fused triphenodioxazine core with two carboxylic acid groups at the 1,8-positions. Its structure comprises three benzene rings fused with a dioxazine ring, conferring unique electronic and steric properties. While its applications remain underexplored, its structural similarity to other polycyclic dicarboxylic acids makes it a subject of interest in comparative studies.
Properties
CAS No. |
136497-59-1 |
|---|---|
Molecular Formula |
C20H10N2O6 |
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[1,4]benzoxazino[3,2-i]phenoxazine-1,8-dicarboxylic acid |
InChI |
InChI=1S/C20H10N2O6/c23-19(24)9-3-1-5-13-17(9)21-11-8-16-12(7-15(11)27-13)22-18-10(20(25)26)4-2-6-14(18)28-16/h1-8H,(H,23,24)(H,25,26) |
InChI Key |
VCCQDVHRGCHIHS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)OC3=CC4=NC5=C(C=CC=C5OC4=CC3=N2)C(=O)O)C(=O)O |
Other CAS No. |
136497-59-1 |
Synonyms |
TPODC triphenodioxazine-1,8-dicarboxylic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Features
Key Observations :
Physical and Chemical Properties
Key Observations :
Key Observations :
Key Observations :
- Triphenodioxazine’s synthetic utility remains underexplored compared to naphthalene analogs, which are widely used in coordination chemistry .
Preparation Methods
Reaction Conditions and Optimization
The oxidation is conducted in a phosphate-buffered solution (pH 7.0–7.5) at ambient temperature. Critical parameters include:
-
Oxidant stoichiometry : A 1:1 molar ratio of 3OHA to potassium ferricyanide ensures complete conversion without over-oxidation.
-
Buffering agents : Phosphate buffers stabilize the reaction medium, preventing acid-catalyzed side reactions.
-
Reaction time : Completion typically occurs within 4–6 hours, monitored by thin-layer chromatography (TLC).
A representative procedure involves dissolving 3OHA (1.0 g, 6.5 mmol) in 50 mL of 0.1 M phosphate buffer, followed by dropwise addition of potassium ferricyanide (2.1 g, 6.5 mmol) in 20 mL water. The mixture is stirred vigorously until a bright pink precipitate forms, indicating this compound formation.
Mechanistic Insights and Byproduct Formation
The oxidative coupling of 3OHA proceeds through a radical-mediated pathway. Initial single-electron oxidation of the phenolic –OH group generates a semiquinone radical, which undergoes dimerization to form a biphenyl intermediate. Subsequent cyclization and dehydrogenation yield the triphenodioxazine core. Competing pathways produce byproducts such as:
-
Cinnabarinic acid : A yellow phenoxazinone derivative resulting from alternative cyclization.
-
p-Quinone dimer : A red-colored product formed via oxidative coupling at the meta position.
-
9-Carboxy-2-hydroxy-3H-phenoxazin-3-one : A brown byproduct arising from incomplete cyclization.
The coexistence of these compounds complicates isolation, necessitating chromatographic purification. TLC analysis (silica gel, ethyl acetate/methanol 4:1) effectively separates this compound (Rf = 0.45) from byproducts.
Isolation and Characterization
Purification Strategies
Crude reaction mixtures are acidified to pH 2–3 using dilute HCl, precipitating the target compound. Centrifugation or filtration isolates the bright pink solid, which is further purified via recrystallization from hot ethanol.
Spectroscopic Confirmation
Structural elucidation relies on:
-
UV-Vis spectroscopy : A λmax at 520 nm confirms the conjugated π-system.
-
Mass spectrometry : Molecular ion peaks at m/z 356 [M+H]+ align with the molecular formula C₁₆H₈N₂O₈.
-
¹H NMR : Characteristic signals include aromatic protons at δ 7.8–8.2 ppm and carboxylic acid protons at δ 12.1 ppm.
Comparative Analysis of Synthetic Routes
To date, no alternative preparation methods for this compound have been published. The potassium ferricyanide route remains the sole validated approach, underscoring the need for methodological innovation. Potential avenues include:
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